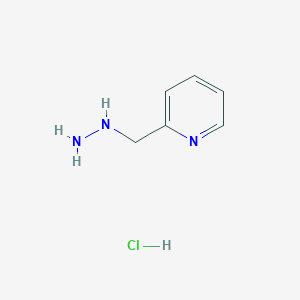

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

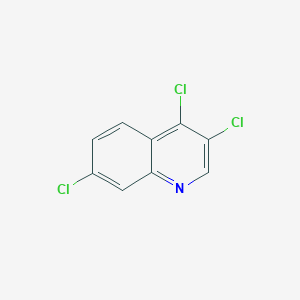

“2-((Pyridin-2-yl)methyl)hydrazine hydrochloride” is a chemical compound . It is related to a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of related compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, has been reported . These compounds were designed and synthesized for potential biological activities . A direct synthesis of hydrazine by efficient electrochemical ruthenium-catalysed ammonia oxidation has also been reported .Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues, has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis .Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial Agents

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is used in the synthesis of various antimicrobial agents. For instance, Al-Omar and Amr (2010) synthesized pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride, demonstrating significant antimicrobial activity (Al-Omar & Amr, 2010).

Application in Dye Synthesis

Yuh-Wen Ho (2005) used a derivative of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride in the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which were then applied as disperse dyes for polyester fibers, showing the compound's relevance in the field of textiles and material science (Ho, 2005).

Synthesis of Heterocyclic Compounds

Azab, Youssef, and El-Bordany (2013) utilized 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents (Azab et al., 2013).

Antiviral Compound Development

Sayed and Ali (2007) employed this compound in synthesizing various derivatives for antiviral evaluations, showcasing its potential in virology research (Sayed & Ali, 2007).

Development of Fluorescence Sensors

Liu Li and colleagues (2018) explored the use of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride in developing a novel fluorescence sensor for hydrazine, indicating its application in analytical chemistry (Li et al., 2018).

Synthesis of Chiral Macrocyclic Compounds

Al-Salahi, Al-Omar, and Amr (2010) synthesized chiral linear and macrocyclic bridged pyridines using this compound, further highlighting its use in creating complex molecular architectures with potential biological activity (Al-Salahi et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen triple helices, which are essential for the structural integrity of various tissues.

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylases by 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride could affect the collagen biosynthesis pathway . This pathway is responsible for the production of collagen, a major component of the extracellular matrix in various tissues. Disruption of this pathway could lead to changes in tissue structure and function.

Result of Action

The inhibition of collagen prolyl 4-hydroxylases by 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride could lead to a decrease in the production of collagen . This could potentially result in changes to the structure and function of tissues where collagen is a major component.

Eigenschaften

IUPAC Name |

pyridin-2-ylmethylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4,9H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUIBHVOJJTMNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1370281.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)